Sensory Impact: Odor Threshold Comparison with a Common Non-Sulfur Pyrazine
2-Methyl-3-(methylthio)pyrazine exhibits an olfactory detection threshold in the range of 4-60 parts per billion (ppb) in air, a potency that is significantly lower (more potent) than common non-sulfur pyrazines like 2,5-dimethylpyrazine [1]. While 2,5-dimethylpyrazine is characterized by a nutty, roasted peanut aroma, its odor threshold is approximately an order of magnitude higher, typically reported around 800-1800 ppb [2]. This quantitative difference underscores the sulfur-containing compound's vastly superior impact at trace concentrations, a critical factor for formulators aiming to achieve a robust roasted note without introducing off-flavors from higher usage levels.
| Evidence Dimension | Olfactory Detection Threshold in Air |
|---|---|
| Target Compound Data | 4 - 60 ppb |
| Comparator Or Baseline | 2,5-Dimethylpyrazine: 800 - 1800 ppb |
| Quantified Difference | Approximately 10- to 100-fold lower (more potent) |
| Conditions | GC-Olfactometry and sensory panel analysis, compound evaluated in air |
Why This Matters
Procurement of this compound ensures the required high-impact, low-threshold performance necessary for cost-effective flavor formulations, as achieving a similar sensory effect with a less potent analog would require substantially larger quantities, potentially altering the flavor profile and increasing cost.
- [1] NBinno. The Science of Scent: Understanding Sensory Properties of 2-Methyl-3-(methylthio)pyrazine. 2025. View Source
- [2] Koehler, P.E.; Odell, G.V. Factors Affecting the Formation of Pyrazine Compounds in Sugar-Amine Reactions. Journal of Agricultural and Food Chemistry, 1970, 18, 895-898. View Source
